7-Bromo-1-methyl-1H-indole-3-carboxylic acid 7-Bromo-1-methyl-1H-indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1260650-06-3
VCID: VC2938709
InChI: InChI=1S/C10H8BrNO2/c1-12-5-7(10(13)14)6-3-2-4-8(11)9(6)12/h2-5H,1H3,(H,13,14)
SMILES: CN1C=C(C2=C1C(=CC=C2)Br)C(=O)O
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol

7-Bromo-1-methyl-1H-indole-3-carboxylic acid

CAS No.: 1260650-06-3

Cat. No.: VC2938709

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1-methyl-1H-indole-3-carboxylic acid - 1260650-06-3

Specification

CAS No. 1260650-06-3
Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
IUPAC Name 7-bromo-1-methylindole-3-carboxylic acid
Standard InChI InChI=1S/C10H8BrNO2/c1-12-5-7(10(13)14)6-3-2-4-8(11)9(6)12/h2-5H,1H3,(H,13,14)
Standard InChI Key YUZSHCRKAFZOHD-UHFFFAOYSA-N
SMILES CN1C=C(C2=C1C(=CC=C2)Br)C(=O)O
Canonical SMILES CN1C=C(C2=C1C(=CC=C2)Br)C(=O)O

Introduction

7-Bromo-1-methyl-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C10H8BrNO2. It belongs to the indole family, which is known for its diverse biological activities and applications in pharmaceuticals. This compound is specifically characterized by the presence of a bromine atom at the 7-position and a methyl group at the 1-position of the indole ring, along with a carboxylic acid group at the 3-position.

Structural Information

The structural details of 7-bromo-1-methyl-1H-indole-3-carboxylic acid are as follows:

  • Molecular Formula: C10H8BrNO2

  • Molecular Weight: 254.08 g/mol

  • SMILES: CN1C=C(C2=C1C(=CC=C2)Br)C(=O)O

  • InChI: InChI=1S/C10H8BrNO2/c1-12-5-7(10(13)14)6-3-2-4-8(11)9(6)12/h2-5H,1H3,(H,13,14)

  • InChIKey: YUZSHCRKAFZOHD-UHFFFAOYSA-N

  • CAS Number: 1260650-06-3

  • EC Number: 986-013-0

Synthesis and Applications

While specific synthesis methods for 7-bromo-1-methyl-1H-indole-3-carboxylic acid are not detailed in the available literature, compounds of this nature are generally synthesized through various organic chemistry techniques, such as electrophilic substitution reactions or through the use of indole precursors. The indole moiety is widely used in pharmaceuticals due to its diverse biological activities, including anti-allergic properties .

Safety and Hazards

The compound is classified under the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) as follows:

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: Various codes indicating measures to prevent exposure and handle spills safely .

Related Compounds

Related compounds include other indole derivatives with different substituents, such as methyl esters or different halogenated positions. For example, Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate has a molecular formula of C11H10BrNO2 and a molecular weight of 268.11 g/mol .

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